molecular formula C11H8ClNO4 B2855496 5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid CAS No. 1156747-97-5

5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid

Cat. No. B2855496
CAS RN: 1156747-97-5
M. Wt: 253.64
InChI Key: UWRMCGALPGPSNG-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid is a chemical compound with the CAS Number: 1156747-97-5 . It has a molecular weight of 253.64 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-2-methoxy-4-(propioloylamino)benzoic acid . The InChI code is 1S/C11H8ClNO4/c1-3-10(14)13-8-5-9(17-2)6(11(15)16)4-7(8)12/h1,4-5H,2H3,(H,13,14)(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Potentiometric Titration and Analytical Techniques

The study of hydroxylated benzoic acids, such as 3-hydroxy-4-methoxy benzoic acid, through potentiometric titration highlights the analytical applications of similar compounds in understanding their chemical properties. The use of artificial neural networks (ANN) for data treatment in potentiometric acid-base titration of such compounds suggests a potential area where 5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid could be applied for advanced analytical and data processing techniques in chemical analysis (Aktaş & Yaşar, 2004).

Synthesis and Characterization of Polymers

Research on the doping of polyaniline with benzoic acid and substituted benzoic acids, including 2-methoxybenzoic acid, presents an application in the synthesis and characterization of conductive polymers. The high conductivity observed in polyaniline-benzoic acid salts indicates the potential utility of 5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid in the development of new polymeric materials with enhanced electrical properties (Amarnath & Palaniappan, 2005).

Drug Synthesis and Pharmaceutical Applications

The novel and practical industrial process scale-up of related benzoic acid derivatives for the synthesis of therapeutic compounds highlights the significance of such chemicals in pharmaceutical manufacturing. The efficient preparation of these intermediates on a large scale, as demonstrated with 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, underlines the potential application of 5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid in the synthesis of valuable pharmaceuticals (Zhang et al., 2022).

Organic Synthesis and Catalysis

The application of benzoic acid derivatives in C–H bond functionalization offers a glimpse into the utility of 5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid in organic synthesis and catalysis. The development of methods for selective meta-C–H olefination of benzoic acid derivatives showcases the potential of such compounds in facilitating complex organic transformations (Li et al., 2016).

Environmental Applications

The treatment of herbicides using membrane bioreactor (MBR) technology, involving phenoxyacetic and benzoic acid herbicides, suggests an environmental application for 5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid. This compound could potentially be involved in the degradation or removal of contaminants from water, contributing to environmental protection and sustainability (Ghoshdastidar & Tong, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-chloro-2-methoxy-4-(prop-2-ynoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c1-3-10(14)13-8-5-9(17-2)6(11(15)16)4-7(8)12/h1,4-5H,2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRMCGALPGPSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)NC(=O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid

CAS RN

1156747-97-5
Record name 5-chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid
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